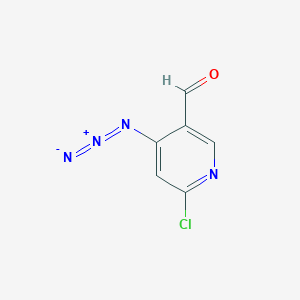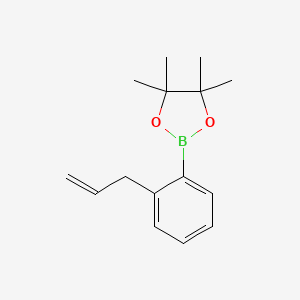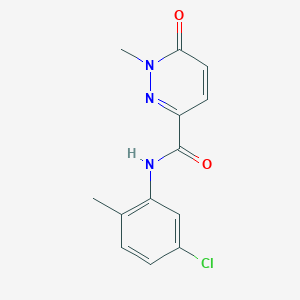
N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry and Reaction Mechanisms
- N-(tert-Butyl)pyridine-2-carboxamide and similar compounds are deprotonated with magnesiated bases, leading to various electrophilic trapping reactions. This showcases the chemical reactivity and potential applications in synthetic chemistry (Bonnet et al., 2001).
Antioxidant Properties
- Antioxidant properties of various phenols, including substances structurally similar to N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide, have been evaluated, indicating potential applications in oxidative stress management and related fields (Rigobello et al., 2004).
Electrochemical Studies
- Electrochemical studies of N-alkoxyarylaminyl radicals, which are structurally related to the compound , have been conducted, providing insights into their chemical behavior under different conditions. This research could inform applications in materials science and electrochemistry (Miura & Muranaka, 2006).
Supramolecular Chemistry
- Research on supramolecular complexes involving related compounds has shown different coordination modes in transition metal complexes. This indicates potential applications in the development of novel materials and catalysts (Liebing et al., 2019).
Photoreaction Studies
- Studies on the photoreactions of related amides in different solvents have been conducted, which could inform applications in photochemistry and the development of light-responsive materials (Shima et al., 1984).
Powder Diffraction Data
- Powder diffraction data of N-derivatives of similar compounds, potential pesticides, have been characterized. This research is significant for the development of new agrochemicals and understanding their physical properties (Olszewska et al., 2011).
Cancer Protective Enzyme Induction
- Research on analogs of tert-butyl-4-hydroxyanisole, similar in structure to the compound , has shown the potential for inducing enzymes protective against cancer. This suggests possible applications in cancer prevention and treatment (Prochaska et al., 1985).
Structural and Spectral Characterization
- Steric effects in the formylation reaction of alkylphenols have been studied, providing insights into the influence of molecular structure on chemical reactions. This research could inform synthetic strategies in organic chemistry (Huang et al., 2008).
Bromide Determination
- Methods for determining bromide in samples by conversion into bromophenols have been developed, which could have applications in analytical chemistry and environmental monitoring (Mishra et al., 2001).
Spectra and Structure Analysis
- Spectral and structural analysis of sterically hindered lithium phenoxides, which are related to the compound , have been conducted. This research is valuable for understanding the properties of similar compounds in different states (Shobatake & Nakamoto, 1970).
Glucuronidation Studies
- The glucuronidation of propofol and its analogs has been studied, providing insights into their metabolism. This research could inform pharmacological applications and drug development (Shimizu et al., 2003).
Mécanisme D'action
Propriétés
IUPAC Name |
N-tert-butyl-2-(4-chloro-3,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-9-7-12(8-10(2)13(9)16)19-11(3)14(18)17-15(4,5)6/h7-8,11H,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVVXPQJVUVCGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(Tert-butoxy)spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2804175.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2804178.png)

![1-methyl-3-{[methyl(2,2,2-trifluoroethyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B2804180.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2804186.png)


![4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B2804191.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2804193.png)
![4-bromo-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2804195.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2804196.png)

